molecular formula C26H33NO6 B1677954 Piprofurol CAS No. 40680-87-3

Piprofurol

Cat. No.: B1677954
CAS No.: 40680-87-3
M. Wt: 455.5 g/mol
InChI Key: LIAPJIQUUKLLDZ-UHFFFAOYSA-N
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Description

Piprofurol is a benzofuran chalcon derivative known for its role as a calcium channel blocker. It inhibits calcium-induced contractions in various isolated preparations, such as rat aorta, dog coronary artery, and rabbit basilar artery . This compound has shown significant potential in pharmacological research due to its unique properties.

Preparation Methods

The synthesis of piprofurol involves several steps, typically starting with the preparation of benzofuran derivatives. The synthetic route includes the reaction of appropriate starting materials under specific conditions to yield the desired product. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

Piprofurol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Piprofurol has a wide range of scientific research applications:

Mechanism of Action

Piprofurol exerts its effects by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, this compound prevents calcium ions from entering cells, thereby reducing muscle contractions and other calcium-dependent activities. This mechanism involves binding to specific sites on the calcium channels, altering their conformation and function .

Comparison with Similar Compounds

Piprofurol is unique among calcium channel blockers due to its specific chemical structure and mode of action. Similar compounds include:

These compounds share some pharmacological properties with this compound but differ in their specific targets and mechanisms of action.

Properties

CAS No.

40680-87-3

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

IUPAC Name

4-[3-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C26H33NO6/c1-30-23-20-12-16-32-24(20)26(31-2)25(33-17-15-27-13-4-3-5-14-27)22(23)21(29)11-8-18-6-9-19(28)10-7-18/h6-7,9-10,12,16,21,28-29H,3-5,8,11,13-15,17H2,1-2H3

InChI Key

LIAPJIQUUKLLDZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O

Appearance

Solid powder

40680-87-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Piprofurol;  Piprofurolum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piprofurol
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